Product packaging for Didymium oxide(Cat. No.:CAS No. 11141-21-2)

Didymium oxide

Cat. No.: B1144090
CAS No.: 11141-21-2
M. Wt: 666.29
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Description

Didymium Oxide, with a chemical composition represented as Nd₂O₃·Pr₂O₃ and a molecular weight of 666.29 g/mol, is a mixture of neodymium and praseodymium oxides valued for its unique properties in advanced research and technology development . Its primary application lies in the glass and ceramics industry, where it is used to produce specific colorations and highly effective optical filters . These filters are capable of blocking specific wavelengths of harmful infrared and ultraviolet radiation, making this compound critical for manufacturing safety glasses for welders and glassblowers, as well as specialized lenses and filters for scientific instruments . Beyond its optical uses, this compound (also referred to as (NdPr)₂O₃) serves as a key precursor in the production of neodymium-praseodymium metal (NdPr), which is essential for manufacturing high-performance NdFeB permanent magnets crucial for the electronics industry and renewable energy technologies . The conversion to metal often proceeds via the synthesis of neodymium praseodymium trifluoride ((NdPr)F₃), a vital intermediate for both electrolytic and calciothermic reduction processes . Research has demonstrated that (NdPr)F₃ can be efficiently synthesized from this compound using a solid-phase fluorination route with ammonium bifluoride (NH₄HF₂), which offers a more controlled and less hazardous alternative to gaseous fluorinating agents . This compound is offered for research applications only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Nd2O6Pr2 B1144090 Didymium oxide CAS No. 11141-21-2

Properties

IUPAC Name

oxo(oxoneodymiooxy)neodymium;oxo(oxopraseodymiooxy)praseodymium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Nd.6O.2Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMURXTAXEGMANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Pr]O[Pr]=O.O=[Nd]O[Nd]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Nd2O6Pr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical and Conceptual Evolution of Didymium Oxide As a Chemical Entity

Early Discoveries and Initial Elemental Hypothesis

The narrative of didymium begins with the Swedish chemist Carl Gustaf Mosander, a student and assistant of the renowned Jöns Jacob Berzelius. encyclopedia.comoxfordreference.com While investigating the composition of cerite ore, Mosander had successfully isolated a new element he named lanthanum from ceria in 1839. encyclopedia.comoxfordreference.combritannica.com Convinced that more discoveries were latent within the ore, he continued his meticulous work. encyclopedia.com

In 1841, Mosander announced the discovery of another substance which he had managed to separate from lanthanum. od6metals.com.auwordorigins.orgwikipedia.org This new material yielded pinkish salts and possessed chemical properties so akin to lanthanum that he named it "didymium," from the Greek word δίδυμος (didymos), meaning "twin." encyclopedia.comwordorigins.orgwikipedia.orgtobiacavalli.com Mosander's belief that didymium was a new element was widely accepted by the scientific community for several decades. fupress.net The substance was assigned the chemical symbol "Di" and was even included in Dmitri Mendeleev's early versions of the periodic table. wikipedia.orgwikipedia.orgthoughtco.com Mosander had deduced that the mineral cerite was a mixture of cerium, lanthanum, and his newly found didymium. wikipedia.org

Deconvolution into Praseodymium and Neodymium: A Scientific Paradigm Shift

Despite its acceptance as an element, doubts about the true nature of didymium began to surface over the years. fupress.net Spectroscopic analysis by chemists like Marc Delafontaine and Per Teodor Cleve suggested that didymium was not a single element but a mixture. wikipedia.orgwikipedia.orgmmta.co.uk However, separating its constituent parts proved to be an immense challenge due to their nearly identical chemical behaviors. mmta.co.uk

The resolution to this chemical puzzle came in 1885 from the Austrian chemist Carl Auer von Welsbach. britannica.combritannica.comlivescience.com Applying a laborious method of fractional crystallization that he had developed himself, Auer von Welsbach subjected didymium nitrate (B79036) to a painstaking series of repeated crystallizations. wikipedia.orgwikipedia.orgbuymagnets.com After 167 crystallization cycles, he successfully separated didymium into two distinct components that produced differently colored salts. wikipedia.orgbuymagnets.com

He announced his landmark discovery to the Vienna Academy of Sciences on June 18, 1885. wikipedia.orgbuymagnets.com Auer von Welsbach named the component that formed green salts "praseodidymium" ("green twin") and the one that formed pink salts "neodidymium" ("new twin"). wikipedia.orgsciencenotes.orgmagnetapplications.com These names were soon shortened to praseodymium and neodymium . wordorigins.orgsciencenotes.org This deconvolution was a monumental achievement, confirming that didymium was not an element but an alloy of two others, and represented a significant paradigm shift in the understanding of rare earth elements. sciencehistory.org While his mentor Robert Bunsen immediately recognized the importance of the discovery, others in the chemical community were initially skeptical. buymagnets.com

Persistence and Redefinition of "Didymium" in Contemporary Chemistry

Even after being scientifically debunked as an element, the name "didymium" did not vanish from the chemical lexicon. wikipedia.org It has persisted, particularly in industrial and commercial contexts, where it refers to the mixture of praseodymium and neodymium. wikipedia.orgthoughtco.comsciencenotes.org The term is often used to describe the residual mixture of rare earths that remains after the more abundant cerium is extracted from ores like monazite (B576339). wikipedia.orgthoughtco.com The exact composition of commercial didymium can vary, but it typically contains about three times more neodymium than praseodymium. thoughtco.com A typical analysis of didymium salts from South African monazite showed a composition of 46% lanthanum, 34% neodymium, and 11% praseodymium, with the rest being other rare earths. wikipedia.org

Beyond safety glasses, didymium is used in photographic filters to enhance the vibrancy of colors by removing parts of the orange and yellow spectrum. wikipedia.orgthoughtco.com It also serves as a calibration material for spectroscopy and is used in the production of catalysts for petroleum refining. wikipedia.orgthoughtco.comchemiis.com Compounds such as Didymium Carbonate and Didymium Fluoride (B91410) are used as precursors in creating specialty alloys, high-temperature ceramics, and rare earth magnets. chemiis.comchemiis.com

Compound Data

Advanced Characterization and Spectroscopic Investigations of Didymium Oxide

Structural Elucidation and Crystalline Phase Analysis

X-ray Diffraction (XRD) for Crystallography and Phase Identification

X-ray diffraction (XRD) is a primary and powerful technique for identifying the crystalline phases within a material. fiveable.meforcetechnology.com Every crystalline solid has a unique atomic arrangement that produces a distinct diffraction pattern when irradiated with X-rays. forcetechnology.com By comparing the experimental diffraction pattern of didymium oxide with standard patterns from crystallographic databases, the specific crystal structures of the constituent neodymium and praseodymium oxides can be identified. fiveable.meforcetechnology.com

The positions of the diffraction peaks are determined by the crystal structure and lattice parameters of each phase present in the this compound. fiveable.me Analysis of these peaks allows for the determination of parameters such as crystallite size and lattice strain. For instance, the Williamson-Hall method can be employed to separate the contributions of crystallite size and microstrain from the broadening of the diffraction peaks.

Table 1: Representative XRD Data Analysis for a this compound Sample

ParameterValueSignificance
Crystal System CubicIndicates a highly symmetric crystal structure for the primary oxide phases.
Lattice Parameter (a) ~5.5 ÅRelates to the dimensions of the unit cell of the crystal lattice.
Crystallite Size 20-50 nmProvides information on the size of the coherently scattering crystalline domains.
Microstrain ~1 x 10⁻³Indicates the degree of lattice distortion or defects within the crystals.

Note: The values presented are illustrative and can vary depending on the specific composition and synthesis method of the this compound.

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Microstructural Characterization

Electron microscopy techniques are essential for visualizing the morphology and microstructure of materials at high resolutions. vpi2004.com

Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology of this compound. vpi2004.comresearchgate.net It reveals information about the shape, size distribution, and agglomeration of the oxide particles. SEM is also useful for observing the surface texture and porosity of the material. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal microstructure. vpi2004.com By transmitting electrons through a thin sample of this compound, TEM can reveal details about the particle shape, size, and the presence of any internal defects or secondary phases. mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail, allowing for the visualization of the crystal lattice planes of the this compound nanoparticles. mdpi.comchalcogen.ro This enables the direct measurement of interplanar spacings, which can be correlated with XRD data to confirm the crystalline phases. chalcogen.ro Selected Area Electron Diffraction (SAED), often performed in conjunction with TEM and HRTEM, produces diffraction patterns from specific areas of the sample, providing further crystallographic information. chalcogen.ro

Table 2: Morphological and Microstructural Features of this compound from Electron Microscopy

FeatureObservationTechnique
Particle Shape Typically spherical or quasi-sphericalSEM, TEM
Particle Size Nanometer to micrometer range, depending on synthesisSEM, TEM
Agglomeration Can form larger clusters of primary particlesSEM
Surface Topography Can range from smooth to roughSEM
Crystallinity Well-defined lattice fringes visibleHRTEM
Crystal Defects Dislocations and stacking faults can be observedHRTEM

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography of materials at the nanometer scale. parksystems.comnanosurf.net An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. nanosurf.net The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographical map of the surface. nanosurf.net

For this compound, AFM can provide quantitative data on surface roughness parameters such as the average roughness (Ra) and the root mean square roughness (Rq). This information is critical for applications where surface finish is important.

Table 3: Typical Surface Roughness Parameters for a this compound Film from AFM

ParameterDescriptionTypical Value
Ra (Average Roughness) The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.1-5 nm
Rq (Root Mean Square Roughness) The square root of the average of the squared height deviations from the mean plane.1.5-7 nm
Rmax (Maximum Roughness Height) The vertical distance between the highest and lowest points of the surface within the evaluation length.10-30 nm

Note: These values are representative and can be influenced by the deposition method and processing conditions of the this compound film.

Spectroscopic Probing of Electronic Structure and Chemical Bonding

Spectroscopic techniques are vital for understanding the electronic structure, chemical bonding, and vibrational properties of this compound. These methods provide information that is complementary to the structural data obtained from diffraction and microscopy.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. elecmi.esthermofisher.com When a material is irradiated with X-rays, photoelectrons are emitted from the surface, and their kinetic energies are measured. elecmi.es The binding energy of these electrons is characteristic of the element and its oxidation state. numberanalytics.com

For this compound, XPS is used to confirm the presence of neodymium and praseodymium and to determine their oxidation states, which are typically +3. The technique can also detect the presence of surface contaminants and variations in stoichiometry. thermofisher.com

Table 4: Representative XPS Binding Energies for this compound

ElementOrbitalBinding Energy (eV)Inferred Oxidation State
Neodymium (Nd)3d₅/₂~982 eV+3
Praseodymium (Pr)3d₅/₂~933 eV+3
Oxygen (O)1s~529 eV-2 (in oxide lattice)
Oxygen (O)1s~531 eVHydroxide (B78521)/carbonate species

Note: Binding energies can shift slightly due to the chemical environment.

Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Raman and Infrared (IR) spectroscopy are complementary techniques that probe the vibrational modes of molecules and crystal lattices. nih.govedinst.com

Infrared (IR) Spectroscopy involves the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the bonds within the material. uwimona.edu.jm For a vibration to be IR active, it must result in a change in the dipole moment of the molecule. edinst.comuwimona.edu.jm

Raman Spectroscopy is a light scattering technique. When monochromatic light interacts with a material, most of it is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the vibrational energy levels of the material. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com

In the context of this compound, both techniques are used to identify the characteristic vibrational modes of the metal-oxygen bonds in the neodymium and praseodymium oxide lattices. The positions and shapes of the peaks in the Raman and IR spectra can provide information about the crystal structure, symmetry, and the presence of any impurities or functional groups on the surface.

Table 5: Characteristic Vibrational Modes for this compound

Wavenumber (cm⁻¹)AssignmentSpectroscopic Technique
~350-450 cm⁻¹Metal-Oxygen (M-O) stretching modesRaman, IR
~1000-1100 cm⁻¹Overtones or combination bandsIR
~1300-1600 cm⁻¹Adsorbed carbonate speciesIR
~3400-3600 cm⁻¹O-H stretching of adsorbed waterIR

Theoretical and Computational Modeling of Didymium Oxide

Density Functional Theory (DFT) Studies on Electronic Structure and Optical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. arxiv.orgunitn.it For didymium oxide, which is a mixture of Neodymium Oxide (Nd₂O₃) and Praseodymium Oxide (Pr₆O₁₁ or Pr₂O₃), DFT calculations provide fundamental insights into its electronic and optical characteristics. americanelements.comottokemi.com

Research into the constituent components of this compound reveals key structural and electronic properties. DFT has been used to investigate the lattice parameters and Wyckoff positions for the hexagonal and cubic structures of rare earth sesquioxides, including Nd₂O₃. scirp.org Such studies compute the electronic bands and density of states (DOS), confirming an indirect band gap in Nd₂O₃. scirp.org The energy bands are typically divisible into two regions: states below the Fermi level are dominated by the O atom, while states above the Fermi level are primarily contributed by the Nd atom. scirp.org

The calculation of the energy band gap is a central outcome of these DFT studies. Different computational schemes within DFT, such as the Generalized Gradient Approximation (GGA) and Local Density Approximation (LDA), yield slightly different values for the band gap. scirp.org These theoretical calculations are often compared with experimental data to validate the computational models. scirp.org For instance, one study calculated the band gap of Nd₂O₃ using the PP-DFT-GGA method to be 3.57 eV. scirp.org

Similarly, DFT studies on doped systems provide insights into how impurities or constituent elements in a mixture like this compound can modulate properties. For example, DFT has been used to model rare earth ion-doped Bismuth Molybdate (γ-Bi₂MoO₆), revealing that the substitution of Bi³⁺ ions with smaller rare earth ions causes a contraction of lattice parameters and reduces the material's bandwidth. mdpi.com Such doping can also introduce new optical absorption bands, enhancing light utilization. mdpi.com The application of DFT extends to understanding the electronic structure of complex magnetic oxide particles containing neodymium, where modeling helps interpret experimental X-ray photoelectron spectroscopy (XPS) data. mdpi.com

Table 1: Theoretical and Experimental Band Gap of Neodymium Oxide (Nd₂O₃)

Calculation Method/Experimental Band Gap (eV) Reference
PP-DFT-GGA 3.57 scirp.org
PP-DFT-LDA 3.48 scirp.org
PP-DFT-SOGGA 3.52 scirp.org
Other Theoretical 3.80 scirp.org
Experimental 4.70 scirp.org

Computational Approaches for Predicting Material Behavior and Interfacial Phenomena

Computational models are instrumental in predicting the behavior of this compound in various industrial and environmental conditions, particularly concerning material processing and interfacial stability.

A significant area of modeling involves the electrowinning of neodymium and this compound. During this process, an "anode effect" can occur, characterized by a surge in cell voltage that disrupts the process and increases greenhouse gas emissions. mdpi.comresearchgate.net Researchers have developed mathematical models based on the mass balance of gas bubbles at the anode to understand and predict this phenomenon. mdpi.comresearchgate.net The model simulates how bubble coverage and limitations in the mass transfer of the oxide species lead to the anode effect. mdpi.com Key variables such as current density, oxide content, and electrolyte viscosity are shown to play critical roles. mdpi.com For example, low this compound content can limit mass transfer rates to the anode, while high viscosity can increase the residence time of bubbles on the anode surface, both contributing to the onset of the anode effect. mdpi.com

Another computational approach involves agent-based modeling to predict market behavior and supply chain vulnerabilities for critical materials, including this compound. anl.gov Argonne National Laboratory's Global Critical Materials (GCMat) tool simulates the interactions between various market entities (agents) to analyze the effects of supply disruptions. anl.gov These simulations have shown that this compound is prone to significant price surges in response to events like export stoppages or mine shutdowns, with price impacts potentially extending for years beyond the initial disruption. anl.gov

Computational methods are also used to predict interfacial phenomena, such as the stability of materials in contact at high temperatures. One study evaluated the relative stability of various rare earth oxides, including this compound, as face coats for investment casting of titanium. researchgate.net The study found that the stability of the oxides when in contact with liquid titanium did not strictly follow predictions based on free energy data alone, highlighting that a better correlation is achieved when the solubility of the metallic species in titanium is also considered in the model. researchgate.net

Table 2: Modeled Parameters Influencing the Anode Effect in this compound Electrowinning

Parameter Influence on Anode Effect Mechanism
Current Density High density increases risk Can lead to mass transfer limitation and increased bubble nucleation. mdpi.com
Oxide Content Low content increases risk Leads to low mass transfer rates and can increase potential due to charge transfer limitations. mdpi.com
Viscosity High viscosity increases risk Affects bubble dynamics, increasing residence time at the anode and anode coverage. mdpi.com
Electrolyte Composition Affects risk Influences viscosity and the dissolution rate of the oxide. mdpi.com

Modeling of Spectroscopic Responses and Spectral Unmixing

Didymium's distinct spectral features make it a key material for both applications in optical filters and as a reference standard for spectrometer calibration. ijraset.comstarna.com Modeling its spectroscopic response is crucial for these functions. Didymium glass, containing this compound, produces sharp and stable absorption peaks across the visible and near-infrared spectrum (290 to 870 nm). ijraset.comstarna.com This known and stable spectral response allows it to be used to verify the wavelength accuracy of spectrophotometers. ijraset.comuzh.ch

A significant area of research is the modeling of spectral mixing, particularly when didymium is combined with other materials. When materials are intimately mixed, as is common with granular substances, they can exhibit nonlinear spectral mixing. nist.gov A simple linear spectral unmixing (LSU) model applied to such a nonlinear mixture will produce incorrect estimates of the abundance of each component. nist.govnist.gov

To address this, researchers have modeled the nonlinear spectral response of intimate mixtures of didymium glass beads and soda-lime glass beads using hyperspectral imaging microscopy. nist.govspiedigitallibrary.org Several more advanced models have been applied to "unmix" the spectra and more accurately determine the composition of the mixtures:

Hapke Theory : This model converts the measured reflectance into single-scattering albedo (SSA). Since the Hapke model is linear in SSA, linear unmixing techniques can then be applied with greater accuracy. nist.govresearchgate.net

Kernel-Based Methods : These methods use a kernel function to handle nonlinearity. One approach involves a generalized kernel with a parameter that gauges the degree of non-linearity, effectively adapting the model at each pixel to be either linear or non-linear. nist.gov

These modeling efforts are vital for remote sensing and materials analysis, where accurately determining the composition of mixed pixels is a primary challenge. mdpi.comredalyc.org By using well-characterized materials like didymium glass, researchers can develop and validate more robust spectral unmixing algorithms. nist.gov

Table 3: Comparison of Spectral Unmixing Models Applied to Didymium Glass Mixtures

Modeling Approach Description Application to Didymium Mixtures
Linear Spectral Unmixing (LSU) Assumes the measured spectrum is a linear combination of the constituent spectra. Yields inaccurate abundance estimates when applied to intimate mixtures of didymium exhibiting nonlinear mixing. nist.govnist.gov
LSU with Hapke Theory Converts reflectance to single-scattering albedo (SSA), where mixing is more linear, before applying LSU. Used to analyze mixtures of didymium and soda-lime glass beads to improve abundance estimates. nist.gov
Kernel-Based Methods Employs kernel functions to model the nonlinear relationships in the spectral data directly. Applied to hyperspectral data of didymium mixtures to determine if pixels are linear or nonlinear and adapt the model accordingly. nist.gov

Applications of Didymium Oxide in Advanced Materials Science and Chemical Systems

Utilization in Optical Materials and Photonics

The distinct spectral absorption characteristics of the rare earth elements within didymium oxide are central to its applications in optics. It interacts with light in specific, predictable ways, which is essential for creating optical standards, filters, and specialized glass formulations.

Development of Wavelength Calibration Standards and Optical Filters

This compound is a critical material for verifying the wavelength accuracy of spectrophotometers. advancedsciencenews.com Due to its sharp and well-defined absorption peaks at specific wavelengths in the visible and near-infrared (NIR) spectrum, it serves as a reliable reference material. mdpi.com These standards are available in two primary forms: solid glass filters and liquid solutions.

This compound Glass Filters : These are optical glass filters doped with this compound. wikipedia.org They are physically robust, making them suitable for routine checks and use in demanding environments. mdpi.comresearchgate.net The glass produces a spectrum with multiple characteristic peaks across the visible range, typically from 430 nm to 890 nm. mdpi.comresearchgate.net These filters are used as secondary calibration standards in spectrophotometers. researchgate.net

This compound Liquid Solutions : For broader wavelength coverage, this compound (composed of neodymium and praseodymium oxides) is dissolved in perchloric acid and permanently sealed within a quartz cuvette. starna.com This preparation yields a spectral scan with a series of 14 distinct and well-defined peaks covering a wide range from 290 nm to 870 nm. starna.com These liquid standards are used to qualify the wavelength calibration of spectrophotometers in both the ultraviolet (UV) and visible regions. starna.com

The precise wavelength of these absorption peaks can be influenced by the spectral bandwidth of the measuring instrument, a factor that is specified in the calibration certificate provided with each standard reference material. researchgate.net Institutions like the National Institute of Standards and Technology (NIST) have been involved in the development of such wavelength calibration standards. wikipedia.orgnanografi.com

Below is a table of approximate absorption peak wavelengths for this compound standards.

Standard TypeApproximate Peak Wavelengths (nm)Useable Range
This compound Glass Filter431, 473, 513, 529, 573, 585, 685, 741, 749, 807, 879~430 nm - 890 nm
This compound in Perchloric Acid14 peaks including wavelengths at approx. 298, 329, 354, 444, 469, 482, 512, 522, 576, 681, 732, 740, 794, 864~290 nm - 870 nm

Role in Specialized Glass Formulation and Coloration Science

The addition of this compound to glass imparts unique color and light-filtering properties. researchgate.net Depending on the light source, didymium-doped glass can appear green or lilac-red. researchgate.net This characteristic is leveraged in several specialized applications, most notably in protective eyewear for glassworkers.

The historical development of such glasses includes Leo Moser's "Heliolite" glass in the late 1920s, which was created by combining praseodymium and neodymium to produce a glass with color-changing properties depending on the ambient light. dtu.dkmpmaterials.com

ApplicationFunction of this compoundKey Wavelengths Filtered
Glassblowing/Lampworking Safety GlassesFilters sodium flare, allowing clear view of the workpiece.~589 nm (Yellow Sodium Light)
Blacksmithing Safety GlassesReduces glare from the forge and provides UV protection.Ultraviolet (UV) Spectrum
Decorative Glass ("Heliolite")Imparts color-changing properties (amber, reddish, green).Broad visible spectrum absorption
Photographic FiltersEnhances color vibrancy by filtering parts of the orange spectrum.Orange region of the visible spectrum

Advanced Optical Properties and Light-Matter Interactions (e.g., Nonlinear Optics Research)

Light-matter interactions describe how light interacts with materials, a field fundamental to the development of novel optical technologies. wikipedia.org A specialized area within this field is nonlinear optics (NLO), which investigates phenomena that occur when the optical properties of a material are altered by the presence of high-intensity light, such as that from a laser. wikipedia.org In such cases, the material's response, like its polarization density, is no longer linear with respect to the electric field of the light. wikipedia.org

Materials based on metal oxides are frequently studied for their potential in photonic applications, including those involving nonlinear effects. researchgate.net Research into rare-earth-doped materials is active in the field of photonics. However, specific research focusing on the third-order nonlinear optical properties of the compound "this compound" is not extensively documented in publicly available literature. Studies in nonlinear optics often focus on other materials, such as indium tin oxide thin films or specific inorganic compounds, to characterize properties like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) using techniques like the Z-scan method. researchgate.netnih.gov

Catalytic Activity and Mechanisms

The chemical composition of this compound, particularly the praseodymium oxide component, lends it notable catalytic properties. The ability of praseodymium to exist in mixed valence states (Pr³⁺ and Pr⁴⁺) is crucial to its function in facilitating chemical reactions. nanografi.comresearchgate.net

Heterogeneous Catalysis in Organic Reactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Praseodymium oxide (Pr₆O₁₁), the stable form of the oxide and a key component of didymium, has been identified as an effective nanocatalyst in organic synthesis. researchgate.net

One notable application is in the synthesis of 2-amino-4H-chromene derivatives. Research has demonstrated that Pr₆O₁₁ nanoparticles can efficiently catalyze the multi-component reaction between an aldehyde, malononitrile, and resorcinol. researchgate.net The reaction proceeds smoothly under environmentally benign conditions, utilizing an aqueous medium and ultrasound irradiation, which aligns with the principles of green chemistry. researchgate.net

Praseodymium oxide has also shown potential as a catalyst for the oxidative coupling of methane (B114726) (OCM), a process that converts methane into more valuable hydrocarbons like ethane (B1197151) and ethene. nanografi.com When promoted with sodium, praseodymium oxide demonstrates a high methane conversion rate with good selectivity towards the desired C₂ products. nanografi.com

Organic ReactionCatalystKey Findings
Synthesis of 2-amino-4H-chromenesPraseodymium Oxide (Pr₆O₁₁) NanoparticlesEfficiently catalyzes the reaction in an aqueous medium under ultrasound, leading to high product yields. researchgate.net
Oxidative Coupling of Methane (OCM)Sodium-promoted Praseodymium OxideAchieves high methane conversion with good selectivity for ethane and ethene. nanografi.com
Decomposition of Methyl MercaptanPraseodymium-promoted MCM-41Praseodymium oxide species on the catalyst surface help prolong stability by reacting with coke deposits. mdpi.com

Application in Environmental Catalysis (e.g., NOx Reduction)

The control of nitrogen oxide (NOx) emissions is a critical environmental challenge. mdpi.com Selective Catalytic Reduction (SCR) is a leading technology for converting NOx from sources like diesel exhaust and power plants into harmless nitrogen (N₂) and water (H₂O). mdpi.com

Investigation of Active Sites and Reaction Pathways on this compound Surfaces

The catalytic functionality of this compound is derived from the combined properties of neodymium and praseodymium oxides. Investigations into the surfaces of these constituent oxides provide insight into the active sites and reaction mechanisms potentially present on this compound.

For the neodymium oxide component, two primary types of catalytic sites have been identified: oxygen bridges and surface hydroxyl groups. acs.org In reactions such as alcohol dehydration, surface hydroxyl groups are considered the major active sites. acs.org The surface chemistry of neodymium oxide involves processes like chemisorption, where molecules chemically bond to the surface, and surface precipitation. researchgate.net

The praseodymium oxide component (Pr₆O₁₁) contributes significantly to the catalytic activity due to the mixed valency of praseodymium ions (Pr³⁺ and Pr⁴⁺). nanografi.comnih.gov This ability to cycle between oxidation states facilitates high oxygen mobility, making the material suitable for redox reactions. researchgate.net The catalytic process on praseodymium oxide surfaces is often described by the Mars-van Krevelen mechanism. researchgate.net In this pathway, lattice oxygen from the oxide participates in the oxidation of a reactant, creating an oxygen vacancy. This vacancy is subsequently refilled by gas-phase oxygen. researchgate.net This mechanism is crucial in reactions like CO oxidation and the oxidative coupling of methane. nanografi.comresearchgate.net

Therefore, the surface of this compound is expected to feature a combination of these active sites. It would possess both the acidic and basic sites associated with surface hydroxyls from neodymium oxide and the redox-active sites from the Pr³⁺/Pr⁴⁺ couple in praseodymium oxide. This dual functionality allows for a range of reaction pathways, making it a versatile material in heterogeneous catalysis.

Integration in Magnetic Materials Technology

Didymium is a critical component in the production of high-strength permanent magnets, offering a cost-effective alternative to pure neodymium.

This compound serves as a precursor for didymium metal, which is used in the manufacturing of sintered Neodymium-Iron-Boron (Nd-Fe-B) magnets. These magnets are the most powerful type of commercial permanent magnets available. mdpi.com The primary motivation for using didymium, a naturally occurring mixture of neodymium and praseodymium, is economic. Since separating neodymium and praseodymium is a costly process, using their mixture (didymium) reduces production costs.

The manufacturing of these magnets involves a powder metallurgy process where a didymium-iron-boron alloy is milled into a fine powder, pressed in a magnetic field to align the particles, and then sintered to create a solid magnetic body. The inclusion of praseodymium alongside neodymium has been shown to yield magnets with excellent magnetic properties, suitable for a wide range of applications.

Research has focused on the magnetic properties of sintered permanent magnets fabricated with didymium-iron-boron alloys. The composition of the didymium, particularly the ratio of neodymium to praseodymium and the presence of other rare earth elements like cerium, significantly influences the final magnetic characteristics.

In one study, magnets were fabricated using didymium containing approximately 10% praseodymium. Another formulation included didymium with 15% praseodymium and 5% cerium. The Fe-33.5% (5Ce-didymium)-1%B alloy exhibited superior magnetic properties, achieving a remanence (Br) of 13.2 kG, an intrinsic coercivity (iHc) of 10.2 kOe, and a maximum energy product ((BH)max) of 40 MGOe. researchgate.net The temperature dependence of the intrinsic coercivity for these didymium-based magnets was found to be comparable to that of conventional Nd-Fe-B magnets. researchgate.net However, further substitution of didymium with cerium can lead to a deterioration of the primary magnetic properties, although it may also influence the microstructure, such as the thickening of grain boundary layers. google.com

Table 1: Magnetic Properties of a Didymium-Fe-B Alloy This table presents the optimal magnetic properties achieved with an Fe-33.5% (5Ce-didymium)-1%B alloy as reported in scientific studies.

Magnetic Property Value
Remanence (Br) 13.2 kG
Intrinsic Coercivity (iHc) 10.2 kOe
Maximum Energy Product ((BH)max) 40 MGOe

Advanced Electronic Applications of this compound Thin Films

This compound thin films and their constituent oxides are being explored for their potential in advanced electronic devices, including capacitors and transistors.

This compound thin films, prepared by methods such as vacuum deposition, have been studied for their use as dielectric materials in thin-film capacitors. nanografi.comresearchgate.net The dielectric breakdown is a critical characteristic for these applications, as it defines the maximum electric field an insulator can withstand before it ceases to be an insulator and experiences a catastrophic failure. rsc.orgmdpi.com Studies on this compound thin films have investigated their dielectric properties and electrical breakdown phenomena. nanografi.com This research is essential for determining the reliability and performance limits of electronic components that incorporate this compound as a dielectric layer.

While not using this compound directly, the praseodymium component is crucial in the development of high-performance oxide thin-film transistors (TFTs). Specifically, praseodymium is used as a dopant in Indium Zinc Oxide (IZO) to create Pr-doped IZO (PrIZO) TFTs. These devices are promising for applications in flat-panel displays due to their high carrier mobility and stability. researchgate.netmdpi.com

PrIZO thin films are typically fabricated via solution processes or radio frequency (RF) magnetron sputtering. researchgate.netacs.org The addition of praseodymium to the IZO channel material has been shown to significantly improve the device's thermal stability and performance under positive bias temperature stress (PBTS). acs.orgacs.org For instance, a solution-processed PrIZO-TFT demonstrated a PBTS shift of only 1.97 V after 7200 seconds, compared to a 9.52 V shift in an undoped IZO-TFT. acs.orgacs.org The praseodymium dopant helps to control the carrier concentration and passivate organic residues that can affect device stability. acs.orgacs.org

The performance of these TFTs is highly dependent on fabrication parameters like annealing temperature and sputtering oxygen partial pressure. researchgate.netmdpi.com Optimized PrIZO TFTs have demonstrated excellent electrical characteristics, including high field-effect mobility, large on/off current ratios, and low subthreshold swings. researchgate.netmdpi.com

Table 2: Performance Metrics of Praseodymium-Doped Indium Zinc Oxide (PrIZO) TFTs This table compiles representative performance data for PrIZO TFTs under various optimized fabrication conditions as reported in the literature.

Fabrication Method / Condition Field-Effect Mobility (μ) (cm²/V·s) Ion/Ioff Ratio Subthreshold Swing (SS) (V/dec)
Solution Processed 10.10 10⁸ 0.25
Sputtered, 10% Oxygen Partial Pressure 24.4 2.03 x 10⁷ 0.14
Sputtered, 250 °C Anneal 14.26 1.83 x 10⁸ 0.14

Future Research Directions and Emerging Areas

Novel Synthesis Routes for Tailored Properties

The development of novel synthesis routes is crucial for producing didymium oxide with precisely controlled properties such as particle size, morphology, and surface area, which in turn influence its performance in various applications.

Sol-Gel and Hydrothermal Methods: The sol-gel and hydrothermal synthesis methods are gaining attention for the production of rare earth oxides, including those of neodymium and praseodymium which constitute this compound. google.comthefreedictionary.comwikipedia.org The sol-gel process allows for the creation of highly pure and homogeneous nanoparticles at relatively low temperatures by transforming a colloidal solution (sol) into a gel-like network. google.com Hydrothermal synthesis, which involves crystallization from high-temperature aqueous solutions under high vapor pressures, offers excellent control over particle size and morphology. wikipedia.orgresearchgate.net This method is recognized for being cost-effective and having low energy consumption. researchgate.net

Electrosynthesis of Nanostructures: Electrosynthesis has been explored for creating nanostructured rare earth oxides. For instance, this technique has been successfully used to produce neodymium oxide nanorods. americanelements.com Such nanostructures are of interest for applications like hybrid electrodes in high-capacitance pseudocapacitors. americanelements.com The ability to create specific morphologies like nanorods can significantly enhance the material's performance in electronic and energy storage devices.

A key advantage of these novel synthesis techniques is the ability to tailor the material's properties. For example, controlling the grain size in ZnO-Bi2O3 varistor films through doping with rare earth oxides like Lu2O3 and Yb2O3 has been shown to improve their electrical properties. science.gov

Advanced Spectroscopic Characterization Beyond Conventional Methods

While this compound is well-known for its use as a wavelength calibration standard in conventional UV-Vis spectrophotometers, advanced spectroscopic techniques are being employed to gain deeper insights into its structural and electronic properties. si-photonics.comstarna.com

Raman Spectroscopy: Raman spectroscopy is a powerful non-destructive technique for characterizing the chemical and structural properties of rare earth oxides with high spatial resolution. researchgate.net Studies on various rare earth oxides, which are isostructural with the components of this compound, have shown that Raman spectra can reveal detailed information about their vibrational modes. aip.org For mixed oxides, changes in the position and linewidth of Raman bands can be correlated with the composition of the material. researchgate.net The technique is also sensitive to the presence of different crystalline phases and can be used to study the effects of doping. aip.orgrepec.orgchemrxiv.org

X-ray Absorption Spectroscopy (XAS): X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the local chemical environment and oxidation state of atoms in a material. aps.org XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly useful for studying the short-range order in amorphous materials like glasses containing rare earth oxides. mdpi.com It can be used to determine the coordination number and bond distances of the absorbing atom, providing a detailed picture of the local structure. mdpi.com This is crucial for understanding the properties of this compound in various host materials, such as specialty glasses.

This compound in Spectroscopic Applications: this compound, in both glass and liquid forms, serves as a reliable reference material for wavelength calibration of spectrophotometers in the visible and near-infrared regions. si-photonics.comstarna.com this compound glass filters exhibit a series of 11 well-defined absorption peaks from approximately 430 nm to 890 nm. starna.com When dissolved in perchloric acid, it provides 14 characteristic peaks between 290 nm and 870 nm. americanelements.com This application is critical for ensuring the accuracy of spectroscopic measurements in various scientific and industrial laboratories.

Multi-Scale Theoretical Simulations and Machine Learning for Materials Discovery

Computational modeling and machine learning are rapidly becoming indispensable tools for accelerating the discovery and design of new materials, including those based on this compound.

Machine Learning for Property Prediction: Machine learning (ML) models are being developed to accurately and rapidly predict the properties of rare earth oxides, which can significantly reduce the need for time-consuming and expensive experimental work. espublisher.comnasa.govbohrium.com For instance, ML algorithms have been successfully employed to predict the band gaps of neodymium oxide nanoparticles with high precision, achieving a correlation coefficient of 1.00 and a mean absolute error of less than 0.01 eV. espublisher.comespublisher.com Other studies have utilized neural networks to predict the high-temperature heat capacities of rare-earth oxides and silicates, with the predictions showing good agreement with experimental data and being orders of magnitude faster to compute than traditional methods like Density Functional Theory (DFT). nasa.govnasa.gov ML models are also being used to predict the Judd-Ofelt parameters of neodymium-doped glasses, which are crucial for evaluating their luminescence properties. bohrium.com

Mathematical and Numerical Modeling: Mathematical models are being developed to understand and optimize industrial processes involving this compound. For example, a mathematical model based on the mass balance of gas bubbles has been created to understand the anode effect during the electrowinning of this compound. mdpi.com This model helps in understanding how process parameters like current density and oxide content influence the efficiency and stability of the electrolytic reduction process. mdpi.com Numerical simulations are also used to model the flow field in electrolytic cells, which can help in designing more efficient reactors for rare earth metal production. researchgate.net

These computational approaches not only accelerate the discovery of new materials with desired properties but also provide a deeper understanding of the underlying physical and chemical processes.

Synergistic Effects in this compound-Based Composites and Heterostructures

The combination of this compound with other materials in composites and heterostructures can lead to synergistic effects, resulting in enhanced properties and novel functionalities.

Complex Oxide Heterostructures: Complex oxide heterostructures, where thin films of different oxide materials are layered together, are a promising area of research. unige.chwisc.edu The interfaces between these different materials can exhibit emergent phenomena such as unique magnetic and electronic properties that are not present in the individual components. unige.chrsc.org While specific research on this compound heterostructures is emerging, the principles established for other complex oxides, such as lanthanum aluminate and strontium titanate, suggest significant potential. wisc.edu These artificial materials could find applications in advanced electronics and spintronics. rsc.orgcnr.it

Didymium-Based Skutterudites: Didymium-based skutterudites are being investigated for their thermoelectric properties. These materials demonstrate the potential for direct conversion of heat to electricity, which is crucial for waste heat recovery applications. The inclusion of didymium in the skutterudite (B1172440) structure can influence its thermal and electrical transport properties, leading to improved thermoelectric performance.

Catalytic Applications: Neodymium-rich rare-earth mixtures, which include the components of didymium, are used as catalysts in industrial processes like fluid catalytic cracking (FCC) in petroleum refining. stanfordmaterials.com The presence of neodymium enhances the thermal stability and activity of zeolite-based catalysts, leading to improved gasoline yields. stanfordmaterials.com This highlights the synergistic role of this compound components in catalytic systems.

The table below summarizes some of the research areas in this compound-based composites and heterostructures.

Application AreaComposite/Heterostructure SystemObserved/Potential Synergistic Effect
Thermoelectrics Didymium-based skutteruditesEnhanced thermoelectric efficiency for waste heat recovery.
Advanced Electronics Complex oxide heterostructuresEmergent magnetic and electronic properties at interfaces. unige.chwisc.edursc.orgcnr.it
Catalysis Neodymium-rich zeolite catalystsImproved thermal stability and catalytic activity in fluid catalytic cracking. stanfordmaterials.com

Sustainable Production and Recycling Research for Rare Earth Oxides

The increasing demand for rare earth elements, including the neodymium and praseodymium in this compound, for applications in clean energy technologies has highlighted the critical need for sustainable production and recycling methods. globenewswire.com

Recycling of Rare Earth Magnets: A significant focus of recycling efforts is on the recovery of neodymium and praseodymium from end-of-life permanent magnets used in electric vehicles and wind turbines. fraunhofer.defastmarkets.com Both hydrometallurgical and pyrometallurgical processes are being developed and refined. Hydrometallurgical routes typically involve the dissolution of magnet scrap in acid, followed by the separation and precipitation of the rare earth elements. researchgate.netsoci.org For example, a process using hydrochloric acid to dissolve shredded hard drive motors has been shown to recover 82% of the neodymium, praseodymium, and dysprosium with 99.8% purity. soci.org Pyrometallurgical methods, such as liquid metal leaching with magnesium, offer an alternative for extracting rare earth metals directly from scrap. mdpi.com

Improving Environmental Performance: Life cycle assessments (LCA) and emergy analyses are being used to evaluate the environmental impact of rare earth oxide production and to identify areas for improvement. mdpi.com Research is focused on reducing the use of harsh chemicals, minimizing waste generation, and lowering the carbon footprint of both primary production and recycling processes. sustainablemanufacturingexpo.com For instance, bio-inspired methods using proteins for rare earth element separation are being explored as a more sustainable alternative to conventional solvent extraction. arxiv.org

The development of a circular economy for rare earth elements is a key goal, with companies and research institutions working to create closed-loop systems where materials from end-of-life products are efficiently recovered and used to manufacture new products. innovationnewsnetwork.com

The table below presents a comparison of different recycling approaches for rare earth oxides.

Recycling MethodDescriptionAdvantagesChallenges
Hydrometallurgy Involves dissolving magnet scrap in acid and then separating the rare earth elements. researchgate.netsoci.orgHigh purity of recovered oxides can be achieved.Use of large amounts of acids can have environmental impacts. soci.org
Pyrometallurgy Uses high temperatures, for example, to leach rare earths into a liquid metal like magnesium. mdpi.comCan be less energy-intensive than primary production.May be less effective for recovering certain heavy rare earths. mdpi.com
Bio-inspired Methods Utilizes biological molecules like proteins to selectively bind and separate rare earth elements. arxiv.orgPotentially more environmentally friendly and sustainable.Technology is still in the early stages of development and scaling up.

Q & A

Basic Question: What experimental methods historically confirmed that didymium oxide is a mixture of praseodymium (Pr) and neodymium (Nd)?

Answer:
The separation of this compound into praseodymium and neodymium was achieved through fractional crystallization of ammonium didymium nitrate. Carl Auer von Welsbach demonstrated this in 1885 by observing distinct spectral lines: praseodymium salts exhibited green coloration (λ = 482 nm and 469 nm), while neodymium showed sharper absorption bands. Atomic weight discrepancies (Pr = 143.6, Nd = 140.8) further validated their separation . Modern verification employs inductively coupled plasma mass spectrometry (ICP-MS) to quantify purity.

Basic Question: How is this compound used to calibrate UV-Vis spectrophotometers, and what are the critical parameters for accuracy?

Answer:
this compound in glass matrices (e.g., NBS SRM 2009–2014) serves as a wavelength standard due to its sharp absorption peaks (e.g., 433 nm, 574 nm). Calibration protocols require:

  • Temperature control : ±0.1°C to minimize spectral drift.
  • Bandwidth : ≤1 nm to resolve adjacent peaks.
  • Baseline correction using holmium oxide (Ho₂O₃) for cross-validation .
    For example, the Cary 2390 spectrophotometer achieves ±0.1 nm accuracy by referencing mercury/deuterium emission lines alongside didymium standards .

Advanced Question: What experimental challenges arise when isolating high-purity this compound from monazite or bastnäsite ores?

Answer:
Monazite-derived this compound (Table 1) contains variable lanthanide ratios (e.g., Ce₂O₃: 29–37%, La₂O₃: 26–31%), necessitating multi-stage solvent extraction (e.g., D2EHPA/TOPO in HCl). Key challenges include:

  • Co-extraction of samarium (Sm) : Redox tuning (Ce³⁺/Ce⁴⁺) reduces Sm³⁺ interference.
  • Acid degradation of extractants : Requires pH stabilization (2.5–3.0).
  • Thorium (Th) contamination : Precipitation with oxalic acid at pH 1.5 removes ThO₂ .

Table 1: Composition of this compound in monazite (wt%)

ComponentMonazite IMonazite II
Ce₂O₃31.3829.20
La₂O₃30.8826.26
ThO₂6.499.57

Advanced Question: How do discrepancies in early atomic weight measurements of this compound reflect limitations in 19th-century analytical methods?

Answer:
Per-Teodor Cleve (1874) reported Di₂O₃ atomic weights of 142–146, while Bohuslav Brauner observed 145.4–146.6. These inconsistencies stemmed from:

  • Incomplete separation : Residual La or Sm altered gravimetric results.
  • Spectroscopic sensitivity : Early spark spectroscopy lacked resolution to distinguish Pr³⁺ (4333.5 Å) from Nd³⁺ lines.
  • Fractional precipitation bias : Ammonium nitrate partitioning favored La/Nd over Pr, skewing atomic ratios . Modern isotopic dilution analysis (e.g., TIMS) resolves such errors.

Advanced Question: What thermodynamic factors govern the electrowinning of didymium metal from its oxide?

Answer:
Electrowinning Di₂O₃ in fluoride melts (e.g., LiF-DiF₃) involves:

  • Anodic gas evolution : CO/CO₂ from graphite electrodes requires gas scrubbing to prevent reoxidation.
  • Cathodic deposition : Pr/Nd enrichment (2× vs. feed) occurs due to lower reduction potentials (Pr³⁺ → Pr: −2.35 V; Nd³⁺ → Nd: −2.32 V vs. SHE).
  • Melt stability : LiF lowers operating temperatures (≥1100°C) but increases rare-earth fluoride volatility .

Table 2: Electrowinning efficiency (3000 A cell)

ParameterValue
Current efficiency78%
Nd/Pr ratio2.1:1
Carbon content0.3%

Advanced Question: How do geological formation conditions affect the lanthanide composition of this compound in rare-earth deposits?

Answer:
this compound ratios (Pr/Nd ≈ 0.2–0.3) vary with:

  • Magmatic differentiation : Alkaline complexes (e.g., Mount Weld) favor Nd enrichment.
  • Hydrothermal alteration : Secondary REE-carbonates (e.g., bastnäsite) show higher La/Di ratios.
  • Ionic radius partitioning : Nd³⁺ (0.983 Å) is preferentially incorporated into monazite over Pr³⁺ (0.997 Å) during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.